4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde
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Overview
Description
4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a complex organic compound with the molecular formula C22H15FN2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
The synthesis of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with phthalazinone derivatives under specific conditions. The reaction often requires the use of catalysts and solvents such as anhydrous potassium carbonate (K2CO3) in dry acetone . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound is investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic enzymes and interference with cellular signaling processes .
Comparison with Similar Compounds
4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde can be compared with other phthalazine derivatives such as:
4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxybenzaldehyde: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one: Contains additional functional groups that may enhance its pharmacological properties. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c1-27-20-12-14(13-26)6-11-19(20)28-22-18-5-3-2-4-17(18)21(24-25-22)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMNGLUVJNFDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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